tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Description
tert-Butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core with a tert-butyl carbamate group at position 6 and a chlorine substituent at position 2. This structure combines a nitrogen-rich aromatic system with functional groups that enhance its utility in medicinal chemistry, particularly as a building block for kinase inhibitors or other bioactive molecules . The tert-butyl group improves solubility and stability, while the chlorine atom modulates electronic properties and serves as a site for further derivatization.
Properties
IUPAC Name |
tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMXRQXZPXPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120725 | |
| Record name | 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 2-chloro-5,7-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257854-60-6 | |
| Record name | 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 2-chloro-5,7-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 2-chloro-5,7-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or aldehyde under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The pyrrolo[3,4-b]pyridine core can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the pyrrolo[3,4-b]pyridine core .
Scientific Research Applications
tert-Butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Heterocycle Core: Pyrrolo[3,4-b]pyridine derivatives (e.g., target compound) exhibit a pyridine ring fused to pyrrole, whereas pyrrolo[3,4-d]pyrimidine analogs (e.g., ) feature a pyrimidine core.
Substituent Effects: Halogens: Bromine () increases molecular weight and polarizability compared to chlorine, favoring nucleophilic aromatic substitution (SNAr). Amino vs. Chloro: The amino group () introduces nucleophilicity, enabling Suzuki or Buchwald-Hartwig couplings, while chlorine serves as a leaving group for SNAr reactions .
Synthetic Utility :
- The tert-butyl carbamate group is a common protective strategy for amines, facilitating late-stage deprotection in multi-step syntheses .
Biological Activity
tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS Number: 1257854-60-6) is a heterocyclic compound with a molecular formula of C₁₂H₁₅ClN₂O₂ and a molecular weight of approximately 254.71 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anti-inflammatory properties.
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.71 g/mol
- CAS Number : 1257854-60-6
Enzyme Inhibition
Anti-inflammatory Properties
Case Studies
- DYRK1A Inhibition Study :
-
Anti-inflammatory Activity Assessment :
- Objective : To assess the anti-inflammatory properties through ORAC assays and LPS-induced pro-inflammatory response evaluations.
- Methodology : BV2 microglial cells were treated with varying concentrations of the compound.
- Results : Significant reduction in pro-inflammatory cytokines was observed, supporting its use in treating neuroinflammatory conditions .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| CAS Number | 1257854-60-6 |
| DYRK1A IC50 | Nanomolar range |
| Anti-inflammatory Activity | Significant reduction in cytokines |
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate?
- Methodological Answer : Two primary routes are documented:
- Palladium-Catalyzed Coupling : Utilize Pd(OAc)₂ and XPhos as catalysts with Cs₂CO₃ as a base in dioxane under inert atmosphere (N₂) to introduce amine substituents. Reaction conditions (e.g., temperature, stoichiometry) must be optimized for yield and purity .
- Organocatalytic Synthesis : Employ tert-butyl 2,4-dioxopyrrolidine-1-carboxylate with benzylidenemalononitrile in chloroform under argon, followed by column chromatography for purification. Reaction monitoring via TLC and NMR is critical to confirm intermediate formation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use respiratory protection (P95 or OV/AG/P99 filters) in cases of aerosol generation .
- Environmental Controls : Conduct reactions in a fume hood to prevent inhalation exposure. Avoid drainage contamination due to potential ecological toxicity .
- Storage : Refrigerate in airtight containers away from heat/ignition sources to prevent decomposition into hazardous byproducts (e.g., HCl, CO) .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- X-Ray Crystallography : Resolve bond angles and stereochemistry using single-crystal diffraction data, as demonstrated for analogous tert-butyl pyrrolo-pyridine derivatives .
- Spectroscopic Analysis : Combine ¹H/¹³C NMR to confirm proton environments and carbonyl/chlorine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How do catalytic systems influence the regioselectivity of substitutions in this compound?
- Methodological Answer :
- Palladium vs. Organocatalysts : Pd-based systems (e.g., Pd(OAc)₂/XPhos) favor C–N bond formation in cross-coupling reactions, while organocatalysts (e.g., chiral amines) may enhance enantioselectivity in asymmetric syntheses. Monitor reaction kinetics via HPLC to compare pathways .
- Solvent Effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states in Pd-catalyzed reactions, whereas chlorinated solvents (e.g., DCM) improve solubility in deprotection steps .
Q. What strategies address discrepancies in reported stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres to reconcile conflicting flashpoint/melting point data .
- Accelerated Stability Testing : Expose the compound to varied humidity/temperature conditions and analyze degradation products via GC-MS to identify critical instability factors .
Q. How can computational modeling aid in predicting reactivity or toxicity profiles?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the chloro-substituted pyridine ring .
- Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) tools to estimate acute toxicity, leveraging existing data from structurally similar pyrrolo-pyridines .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Methodological Answer :
- Catalyst Purity : Trace impurities in Pd catalysts (e.g., Pd black formation) can reduce efficiency. Pre-purify catalysts via recrystallization or purchase certified reagents .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect side reactions (e.g., over-oxidation) that may lower yields in organocatalytic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
